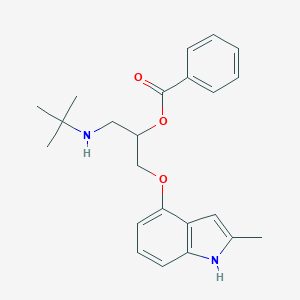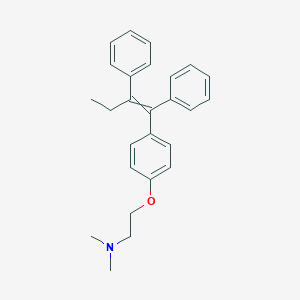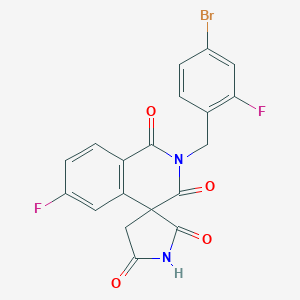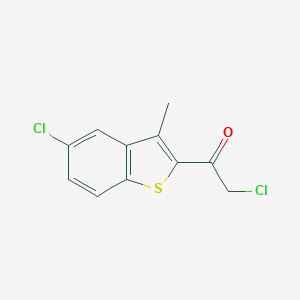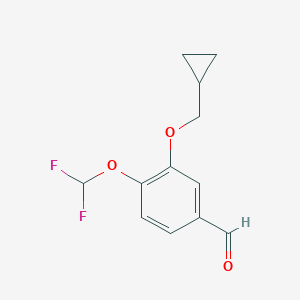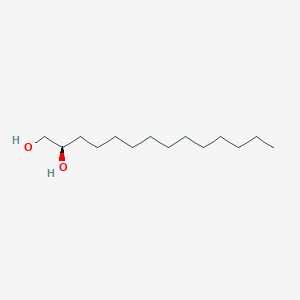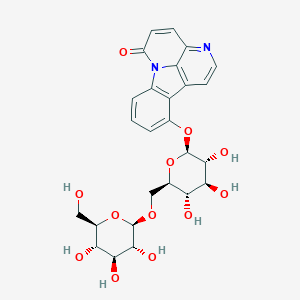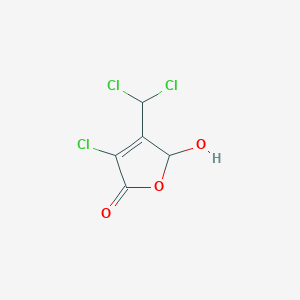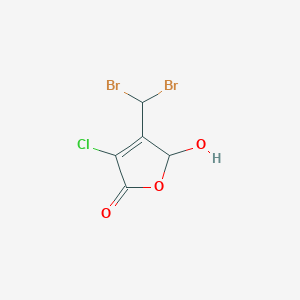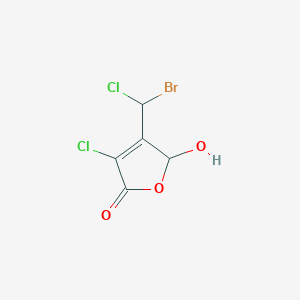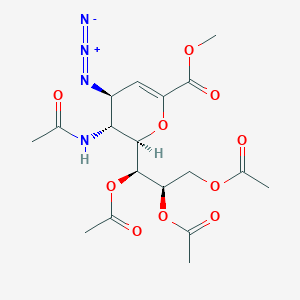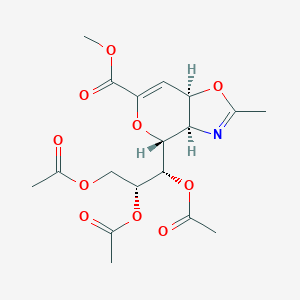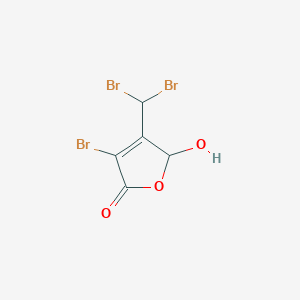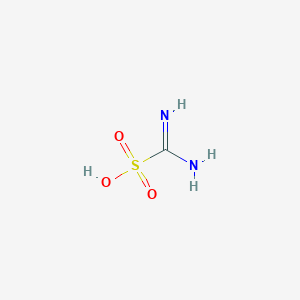![molecular formula C9H9N3O B133363 [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol CAS No. 143426-50-0](/img/structure/B133363.png)
[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol
説明
The compound of interest, [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its versatility in chemical reactions and its ability to act as a scaffold for various functional groups, making it a valuable component in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides and terminal alkynes to form the triazole ring via a [3+2] cycloaddition reaction, known as the Huisgen cycloaddition. However, the specific synthesis of [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol is not detailed in the provided papers. Nevertheless, similar compounds have been synthesized through various methods, such as the treatment of epoxide precursors with sodium methoxide to form triazole alcohols , or by alkylation reactions followed by reduction to form secondary alcohols . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be quite complex, with the potential for polymorphism as seen in the solvent-dependent crystallization of a related compound . The triazole ring can adopt different conformations and engage in various intermolecular interactions, such as hydrogen bonding, which can significantly influence the crystal packing and stability of the compound .
Chemical Reactions Analysis
Triazole rings can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form hydrogen bonds due to the presence of nitrogen atoms, and undergo nucleophilic substitution reactions. The presence of a phenyl group and a hydroxyl group in [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol suggests potential for further functionalization through reactions like esterification or etherification of the hydroxyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on the substituents attached to the triazole ring. For instance, the introduction of a ferrocenyl moiety can impart unique electrochemical properties , while the presence of halides can influence the supramolecular aggregation through halogen bonding . The solvate structures of related compounds also highlight the importance of solvent interactions in defining the properties of these molecules .
科学的研究の応用
-
Anticancer Research
- Summary of Application : Compounds containing the 1,2,4-triazole moiety, such as “[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol”, have been synthesized and evaluated for their anticancer properties . These compounds have shown potent inhibitory activities against certain cancer cell lines .
- Methods of Application : The compounds were synthesized and their structures were established by NMR and MS analysis . In vitro cytotoxic evaluation was carried out against cancer cell lines .
- Results or Outcomes : Some of the synthesized compounds exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
-
Spectroelectrochemical Studies
- Summary of Application : The “[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol” compound has been used in spectroelectrochemical studies .
- Methods of Application : The compound was incorporated into Mn (ii)/Cu (ii) based coordination frameworks . Solution state in situ spectroelectrochemistry of EPR and UV/Vis/NIR of the compound were measured .
- Results or Outcomes : The study aimed to gain a deeper understanding of the redox active linker .
-
Synthesis of Anticancer Agents
- Summary of Application : A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and evaluated for their anticancer properties . These hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
- Methods of Application : The hybrids were synthesized and their structures were established by NMR and MS analysis . In vitro cytotoxic evaluation was carried out against cancer cell lines .
- Results or Outcomes : Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . The most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
-
Design of Promising Anticancer Agents
- Summary of Application : Novel 1,2,4-triazole derivatives were designed, synthesized, and evaluated as promising anticancer agents . These derivatives showed a promising cytotoxic activity against Hela cell line .
- Methods of Application : The derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results or Outcomes : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
-
Synthesis of Antifungal Agents
- Summary of Application : Compounds containing the 1,2,4-triazole moiety, such as “[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol”, have been synthesized and evaluated for their antifungal properties . These compounds have shown potent inhibitory activities against certain fungal strains .
- Methods of Application : The compounds were synthesized and their structures were established by NMR and MS analysis . In vitro antifungal evaluation was carried out against fungal strains .
- Results or Outcomes : Some of the synthesized compounds exhibited potent inhibitory activities against Candida albicans and Aspergillus niger, with MIC values ranging from 15.6 to 23.9 µM . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with fluconazole .
-
Design of Antiviral Agents
- Summary of Application : Novel 1,2,4-triazole derivatives were designed, synthesized, and evaluated as promising antiviral agents . These derivatives showed a promising antiviral activity against H1N1 influenza virus .
- Methods of Application : The derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The antiviral activities of the synthesized compounds were evaluated against H1N1 influenza virus using plaque reduction assay .
- Results or Outcomes : Compounds 7d, 7e, 10a and 10d showed a promising antiviral activity lower than 12 μM against H1N1 influenza virus . Most of the synthesized compounds have proper selectivity against normal and cytotoxic viral strains .
将来の方向性
The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation and optimization of these compounds could lead to the development of new therapeutic agents .
特性
IUPAC Name |
[4-(1,2,4-triazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-5-8-1-3-9(4-2-8)12-7-10-6-11-12/h1-4,6-7,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBNYFBYMKEKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380123 | |
| Record name | [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
CAS RN |
143426-50-0 | |
| Record name | [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



